A Comprehensive Technical Guide to the Synthesis of 3-(4-Bromophenyl)-6-methylpyridazine
A Comprehensive Technical Guide to the Synthesis of 3-(4-Bromophenyl)-6-methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the synthesis of 3-(4-bromophenyl)-6-methylpyridazine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The following sections provide a scientifically rigorous overview of its synthesis, including reaction mechanisms, detailed protocols, and key data, designed to be a valuable resource for professionals in the field.
Introduction: The Significance of Pyridazine Derivatives
Pyridazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in drug discovery.[1][2][3] Their unique structural features allow for a wide range of biological activities. The specific molecule, 3-(4-bromophenyl)-6-methylpyridazine, is of particular interest due to the presence of the bromophenyl and methyl groups, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The bromine atom, a common substituent in pharmaceuticals, can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability.[4]
Synthetic Strategy and Mechanistic Insights
The predominant and most efficient route for synthesizing 3-(4-bromophenyl)-6-methylpyridazine involves a multi-step process starting from readily available precursors. The core of this strategy is the construction of the pyridazine ring through the condensation of a γ-keto acid with hydrazine, followed by subsequent functional group manipulations.
Formation of the Pyridazinone Core
A common and effective method for constructing the pyridazine ring is through the reaction of a γ-keto acid with hydrazine.[2] In this specific synthesis, 4-(4-bromophenyl)-4-oxobutanoic acid is reacted with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.[5][6]
Aromatization and Chlorination
The dihydropyridazinone intermediate is then aromatized and chlorinated in a single step using a chlorinating agent such as phosphorus oxychloride (POCl₃).[7][8] This reaction converts the pyridazinone into the more reactive 3-chloro-6-(4-bromophenyl)pyridazine. The chlorine atom at the 3-position serves as a versatile handle for introducing further diversity into the molecule. The use of chlorinating agents like POCl₃ is a well-established method for the conversion of pyridazinones to chloropyridazines.[9][10]
Introduction of the Methyl Group via Negishi Coupling
The final step in this synthetic sequence is the introduction of the methyl group at the 6-position of the pyridazine ring. A highly effective method for this transformation is the Negishi cross-coupling reaction.[11][12][13] This palladium-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide. In this case, 3-chloro-6-(4-bromophenyl)pyridazine is reacted with an organozinc reagent like methylzinc chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to afford the target molecule, 3-(4-bromophenyl)-6-methylpyridazine.[11][14][15] The Negishi coupling is favored for its high yields, mild reaction conditions, and tolerance of various functional groups.[12][14]
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis of 3-(4-bromophenyl)-6-methylpyridazine.
Materials and Reagents
-
4-(4-Bromophenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Phosphorus oxychloride (POCl₃)
-
Methylmagnesium bromide (CH₃MgBr)
-
Zinc chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Ethanol
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Step-by-Step Synthesis
Step 1: Synthesis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one
-
A mixture of 4-(4-bromophenyl)-4-oxobutanoic acid and hydrazine hydrate in ethanol is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.
Step 2: Synthesis of 3-chloro-6-(4-bromophenyl)pyridazine
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and toxic.
-
6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one is carefully added to an excess of phosphorus oxychloride.
-
The mixture is heated at reflux for several hours.
-
After completion, the reaction mixture is cooled and slowly poured onto crushed ice to quench the excess POCl₃.
-
The resulting precipitate, 3-chloro-6-(4-bromophenyl)pyridazine, is collected by filtration, washed with water, and dried.
Step 3: Synthesis of 3-(4-Bromophenyl)-6-methylpyridazine via Negishi Coupling
-
All glassware should be flame-dried, and the reaction must be conducted under an inert atmosphere (argon or nitrogen).
-
In a Schlenk flask, prepare the methylzinc chloride reagent by adding a solution of methylmagnesium bromide in THF to a solution of zinc chloride in THF at 0 °C.
-
In a separate Schlenk flask, dissolve 3-chloro-6-(4-bromophenyl)pyridazine and the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), in anhydrous THF.
-
The freshly prepared methylzinc chloride solution is then transferred to the solution of the chloropyridazine and catalyst.
-
The reaction mixture is stirred at room temperature and then gently heated to reflux until the starting material is consumed (monitored by TLC).
-
The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 3-(4-bromophenyl)-6-methylpyridazine.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 4-(4-Bromophenyl)-4-oxobutanoic acid | C₁₀H₉BrO₃ | 257.08 | Starting Material |
| 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | C₁₀H₉BrN₂O | 253.10 | Cyclocondensation |
| 3-Chloro-6-(4-bromophenyl)pyridazine | C₁₀H₆BrClN₂ | 271.53 | Chlorination |
| 3-(4-Bromophenyl)-6-methylpyridazine | C₁₁H₉BrN₂ | 249.11 | Negishi Coupling |
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 3-(4-Bromophenyl)-6-methylpyridazine.
References
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias - KU Leuven. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Scientific and Innovative Research. [Link]
-
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC - NCBI. [Link]
-
CHLORINATION OF PYRIDAZINONES WITH CHLOROCARBONYL ISOCYANATE. Taylor & Francis Online. [Link]
-
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science. [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. RepositóriUM - Universidade do Minho. [Link]
- A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. PMC - NCBI. [Link]
-
Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate. PMC - NCBI. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
Bipyridine. Organic Syntheses. [Link]
-
Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
The Negishi Cross-Coupling Reaction. The Denmark Group - University of Illinois Urbana-Champaign. [Link]
- Pyridazine derivatives, process for their preparation and their use as fungicides.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. sphinxsai.com [sphinxsai.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents [patents.google.com]
- 8. WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
